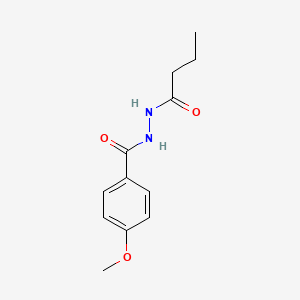
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
描述
准备方法
Synthetic Routes and Reaction Conditions
The industrial preparation of midalcipran involves several key steps. One common method starts with the condensation of (Z)-1-phenyl-1-diethylaminocarbonyl-2-(bromomethyl)cyclopropane with hexamethylenetetramine in an organic solvent to form the corresponding hexaminium salt. This salt is then hydrolyzed in an acidic medium to yield (Z)-1-phenyl-1-diethylaminocarbonyl-2-(aminomethyl)cyclopropane hydrochloride .
Industrial Production Methods
The industrial process for producing midalcipran typically involves the use of large-scale reactors and specific reaction conditions to ensure high yield and purity. The process includes the use of ethanol and hydrochloric acid solutions in controlled environments .
化学反应分析
Types of Reactions
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in midalcipran, leading to different products.
Substitution: Substitution reactions, particularly involving the amino group, are common in the synthesis and modification of midalcipran.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of midalcipran, which can have different pharmacological properties .
科学研究应用
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying SNRI mechanisms and reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor interactions.
Medicine: Primarily used in the treatment of fibromyalgia and major depressive disorder. .
Industry: Used in the pharmaceutical industry for the development of new SNRI drugs and formulations.
作用机制
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression and fibromyalgia. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation .
相似化合物的比较
Similar Compounds
Desipramine: Another SNRI with a different chemical structure but similar pharmacological effects.
Imipramine: A tricyclic antidepressant that also inhibits serotonin and norepinephrine reuptake.
Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) with different selectivity compared to midalcipran
Uniqueness
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide is unique due to its balanced inhibition of both serotonin and norepinephrine reuptake, which is not commonly seen in other SNRIs. This balanced inhibition is thought to contribute to its effectiveness in treating fibromyalgia and major depressive disorder .
属性
Key on ui mechanism of action |
The dual ability for milnacipran to inhibit the reuptake of both serotonin (5HT) and norepinephrine (NE) facilitates its treatment of both fibromyalgia and major depressive disorder (MDD). In particular, it is generally believed that 5HT and NE participate in the modulation of endogenous analgesic mechanisms by way of the descending inhibitory pain pathways in the brain and spinal cord. Although the specific mechanism of action remains unclear, some studies have proposed that low levels of 5HT may be associated with increased sensitivity to pain - a condition that could subsequently be improved by milnacipran's capacity to enhance the presence of 5HT by inhibiting its reuptake via serotonin transporters at synaptic clefts. Furthermore, in the CNS it is also generally believed that NE released from descending pathways can mitigate pain sensations via eliciting inhibitory effects on alpha-2A-adrenoceptors on central terminals of primary afferent nociceptors, by direct alpha-2-adrenergic action on pain-relay neurons, and by alpha-1-adrenoceptor-mediated activation of inhibitory interneurons. Such NE pain mitigation is consequently also enhanced by milnacipran's ability to enhance the presence of NE by inhibiting its reuptake via norepinephrine transporters at synaptic clefts. Concurrently, milnacipran's capacity to inhibit the reuptake of both 5HT and NE also facilitates its treatment of MDD. Given the monoamine hypothesis' assertion that decreased 5HT can be associated with anxiety, obsessions, compulsions, and decreased NE can result in lowered alertness, energy, attention, and general interest in life, it is proposed that milnacipran's basic activities as a serotonin and norepinephrine reuptake inhibitor could assist in treating such symptoms of MDD by increasing the presence of both 5HT and NE in the body by inhibiting their reuptake. |
|---|---|
CAS 编号 |
136090-84-1 |
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC 名称 |
2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3 |
InChI 键 |
GJJFMKBJSRMPLA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |
规范 SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |
熔点 |
179°C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B8796865.png)

![cis-tert-butyl N-[3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B8796887.png)
![Benzo[d][1,3]dioxol-5-ylmethanamine hydrochloride](/img/structure/B8796896.png)

![tert-Butyl 2-benzyl-4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B8796912.png)







